N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2-(2,6-dimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]-2-(2,6-DIMETHYLPHENOXY)ACETAMIDE is a complex organic compound with a unique structure that combines a pyrrole ring, a furan ring, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]-2-(2,6-DIMETHYLPHENOXY)ACETAMIDE typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Furan Ring: The furan ring is introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Phenoxy Group: The phenoxy group is attached through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate leaving group.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product under controlled conditions, such as temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]-2-(2,6-DIMETHYLPHENOXY)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]-2-(2,6-DIMETHYLPHENOXY)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: Study of its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N1-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]-2-(2,6-DIMETHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[3-cyano-1-(2-furylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide
- 3-Chloro-N-[3-cyano-1-(2-furylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]propanamide
Uniqueness
N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]-2-(2,6-DIMETHYLPHENOXY)ACETAMIDE is unique due to the presence of both the furan and phenoxy groups, which can impart distinct electronic and steric properties. These features may enhance its binding affinity to specific targets and improve its overall efficacy in various applications.
Properties
Molecular Formula |
C22H23N3O3 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethylpyrrol-2-yl]-2-(2,6-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C22H23N3O3/c1-14-7-5-8-15(2)21(14)28-13-20(26)24-22-19(11-23)16(3)17(4)25(22)12-18-9-6-10-27-18/h5-10H,12-13H2,1-4H3,(H,24,26) |
InChI Key |
MPVAWELGUOGHSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=C(C(=C(N2CC3=CC=CO3)C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.